In-Depth Technical Guide to the Mc-Leu-Gly-Arg Peptide: Structure, Function, and Application
In-Depth Technical Guide to the Mc-Leu-Gly-Arg Peptide: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the maleimidocaproyl-L-leucyl-L-glycyl-L-arginine (Mc-Leu-Gly-Arg) peptide, a key component in the development of targeted therapeutics. This document details its chemical structure, its primary application as a cleavable linker in Antibody-Drug Conjugates (ADCs), and relevant experimental methodologies.
Core Structure of Mc-Leu-Gly-Arg
The Mc-Leu-Gly-Arg peptide is a synthetic tetrapeptide derivative. Its structure consists of four key components linked in a specific sequence:
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Maleimidocaproyl (Mc): This N-terminal capping group is a bifunctional linker. The maleimide group provides a reactive site for covalent conjugation to thiol groups, commonly found in cysteine residues of antibodies. The caproyl (hexanoyl) spacer adds flexibility and distance between the antibody and the peptide sequence.
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Leucine (Leu): An aliphatic, hydrophobic amino acid that contributes to the peptide's interaction with the active site of target proteases.
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Glycine (Gly): The simplest amino acid, providing flexibility to the peptide backbone.
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Arginine (Arg): A positively charged amino acid at the C-terminus, which is a key recognition site for certain proteases, particularly those with trypsin-like activity.
The peptide bonds link the amino acids in the sequence Leucine -> Glycine -> Arginine. The maleimidocaproyl group is attached to the N-terminal amine of Leucine.
Primary Application: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)
Mc-Leu-Gly-Arg is primarily utilized as a cleavable linker in the design and synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-specific antigen.
The linker component of an ADC is critical to its efficacy and safety. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell. The Mc-Leu-Gly-Arg peptide sequence is designed to be a substrate for lysosomal proteases, such as cathepsins.
Mechanism of Action in ADCs
The general mechanism of an ADC utilizing a Mc-Leu-Gly-Arg linker is as follows:
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Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
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Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
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Trafficking: The complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
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Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases recognize and cleave the Leu-Gly-Arg peptide sequence. This cleavage occurs specifically at the C-terminal side of the Arginine residue.
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Drug Release: The cleavage of the peptide linker liberates the cytotoxic drug from the antibody.
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Cytotoxicity: The released drug can then exert its cell-killing effect, leading to the death of the cancer cell.
This targeted delivery and controlled release mechanism aims to maximize the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site while minimizing exposure to healthy tissues.
Quantitative Data
The table below summarizes kinetic parameters for the cleavage of analogous peptide substrates by relevant proteases. It is important to note that the N-terminal modifying group (e.g., Boc, Bz) and the C-terminal reporter group (e.g., pNA, AMC) can influence the kinetic constants.
| Peptide Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Boc-Leu-Gly-Arg-pNA | Endotoxin-induced amidase | Not specified | Not specified | Not specified | |
| Mes-D-LGR-ANSN | Factor Xa | Not specified | Not specified | Not specified | |
| N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | ~800 | Not specified | Not specified |
Note: This table presents data for analogous peptides to provide a comparative context. The actual kinetic parameters for Mc-Leu-Gly-Arg may vary.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of the Mc-Leu-Gly-Arg peptide and its use in an enzymatic cleavage assay. These protocols are based on standard methodologies in peptide chemistry and biochemistry.
Solid-Phase Peptide Synthesis (SPPS) of Mc-Leu-Gly-Arg
This protocol outlines the manual synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
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Fmoc-Arg(Pbf)-Wang resin
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Fmoc-Gly-OH
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Fmoc-Leu-OH
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Maleimidocaproic acid
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activator base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane), Diethyl ether
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
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Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF.
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Glycine Coupling:
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Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.
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Add the activated amino acid solution to the resin and agitate to allow for coupling.
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Wash the resin with DMF and DCM.
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Fmoc Deprotection: Remove the Fmoc group from the newly added glycine.
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Leucine Coupling:
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Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF.
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Add the activated amino acid to the resin and allow the coupling reaction to proceed.
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Wash the resin.
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Fmoc Deprotection: Remove the Fmoc group from the leucine residue.
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Maleimidocaproic Acid Coupling:
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Activate maleimidocaproic acid with HBTU/HOBt and DIPEA in DMF.
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Couple the activated maleimidocaproic acid to the N-terminus of the peptide.
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Wash the resin extensively.
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Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group (Pbf) from arginine.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Enzymatic Cleavage Assay
This protocol describes a general method to assess the cleavage of Mc-Leu-Gly-Arg by a protease, such as cathepsin B. This assay would typically be performed on the peptide conjugated to a reporter molecule or as part of an ADC. For simplicity, this protocol describes the analysis of the cleavage of the peptide itself.
Materials:
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Purified Mc-Leu-Gly-Arg peptide
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Protease (e.g., human cathepsin B)
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Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for cathepsin B)
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Reaction quenching solution (e.g., 10% trifluoroacetic acid)
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HPLC system for analysis
Procedure:
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Enzyme Activation: Pre-incubate the protease in the assay buffer under conditions that promote its activity.
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Reaction Initiation: Add the Mc-Leu-Gly-Arg peptide to the activated enzyme solution to start the reaction. The final substrate concentration should be varied if determining kinetic parameters.
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Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
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Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.
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Quenching: Immediately stop the reaction in the aliquots by adding the quenching solution.
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Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak corresponding to the full-length Mc-Leu-Gly-Arg and the appearance of cleavage products over time.
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Data Analysis: Quantify the peak areas to determine the rate of substrate cleavage. For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of an ADC with a Mc-Leu-Gly-Arg linker and a typical experimental workflow for its synthesis and characterization.
Caption: Mechanism of action of an Antibody-Drug Conjugate with a Mc-Leu-Gly-Arg cleavable linker.
Caption: Experimental workflow for the solid-phase synthesis of Mc-Leu-Gly-Arg.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.com [invivochem.com]
- 3. Mc-Leu-Gly-Arg - Immunomart [immunomart.com]
- 4. chromogenic, ≥90% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
